molecular formula C16H23NO2 B3875890 N-hydroxy-4-(4-propylcyclohexyl)benzamide

N-hydroxy-4-(4-propylcyclohexyl)benzamide

Cat. No.: B3875890
M. Wt: 261.36 g/mol
InChI Key: DXKONNSQIFSTPK-UHFFFAOYSA-N
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Description

“N-hydroxy-4-(4-propylcyclohexyl)benzamide” is a type of benzamide, which is an organic compound with the chemical formula of C7H7NO . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient . It uses a superior and recoverable catalyst, has low reaction times, and is a simple procedure .


Molecular Structure Analysis

The molecular structure of benzamides, including “this compound”, can be analyzed using various spectroscopic methods . The molecular weight of a similar compound, 4-Hydroxy-N-(4-hydroxyphenyl)benzamide, is 229.231 Da .


Chemical Reactions Analysis

Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . This reaction is incompatible with most functionalized molecules .


Physical and Chemical Properties Analysis

Benzamides generally have high boiling points and melting points . Their solubility in water results from the polar nature of the amide group and hydrogen bonding .

Mechanism of Action

While the specific mechanism of action for “N-hydroxy-4-(4-propylcyclohexyl)benzamide” is not available in the retrieved papers, benzamides are in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), and others .

Safety and Hazards

Benzamide is harmful if swallowed and is suspected of causing genetic defects . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid dust formation .

Future Directions

Given the wide use of benzamides in various industries and their role as an intermediate product in the synthesis of therapeutic agents, research into new synthetic methods for this type of compounds can be of considerable importance . Furthermore, benzamides show antiplatelet activity , suggesting potential applications in medical treatments.

Properties

IUPAC Name

N-hydroxy-4-(4-propylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(18)17-19/h8-13,19H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKONNSQIFSTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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